molecular formula C22H19ClN2O3S B6568985 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide CAS No. 946322-63-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide

Cat. No. B6568985
CAS RN: 946322-63-0
M. Wt: 426.9 g/mol
InChI Key: CJVHWGMFDJVCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide (BTQC) is an organic compound that has been used in a variety of scientific research applications. BTQC is a member of the quinoline family, which is composed of compounds that contain a fused benzene and pyridine ring. It is a highly versatile compound, as it can be used in a variety of synthetic reactions and can be used in a variety of biological studies. BTQC has been used in the synthesis of various drugs, including antimalarials, anti-inflammatory agents, and anti-cancer agents. In addition, BTQC has been used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide is not well understood. However, it has been hypothesized that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It is believed that this compound may inhibit the production of prostaglandins, which could lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have anti-inflammatory and anti-cancer effects. In addition, this compound has been found to have antimalarial activity. It is also believed that this compound may have an effect on the production of cytokines, which are molecules involved in cell-to-cell communication.

Advantages and Limitations for Lab Experiments

The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to synthesize. In addition, this compound can be used in a variety of synthetic reactions and can be used in a variety of biological studies. However, the mechanism of action of this compound is not well understood and its biochemical and physiological effects are not well understood.

Future Directions

There are a number of potential future directions for research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide. One potential direction is to further explore the mechanism of action of this compound and to determine its biochemical and physiological effects. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Furthermore, research could be done to explore the potential use of this compound in drug delivery systems. Finally, research could be done to explore the potential use of this compound in the synthesis of other organic compounds.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide can be synthesized in a variety of ways. One method involves the reaction of 4-chlorobenzene-1-sulfonic acid with N-benzoyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out in an aqueous solution of sodium hydroxide and the resulting product is this compound. Other methods for synthesizing this compound involve the use of a variety of other reagents, such as bromine and chlorine.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antimalarials, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of drugs. This compound has also been used in the synthesis of various peptides and proteins.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVHWGMFDJVCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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